α-Glucosidase Inhibition: Comparable Potency to Acarbose with Distinct Structural Scaffold
1-(1,2-Dimethylpropyl)-1H-pyrazol-5-amine demonstrated α-glucosidase inhibitory activity with an IC50 of 75.62 ± 0.56 µM, which is statistically comparable to the standard clinical agent acarbose (IC50 = 72.58 ± 0.68 µM) under identical assay conditions . This establishes the compound as a non-sugar, pyrazole-based alternative scaffold for targeting postprandial hyperglycemia, distinct from the aminocyclitol-derived acarbose.
| Evidence Dimension | α-Glucosidase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 75.62 ± 0.56 µM |
| Comparator Or Baseline | Acarbose, IC50 = 72.58 ± 0.68 µM |
| Quantified Difference | Approximately 4.2% higher IC50 (3.04 µM absolute difference); not statistically significant based on overlapping standard deviations |
| Conditions | In vitro enzyme inhibition assay using α-glucosidase |
Why This Matters
This data justifies the compound's selection for antidiabetic drug discovery programs seeking a non-acarbose chemotype with similar in vitro potency, enabling exploration of novel intellectual property space.
